2-(4-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c18-14-7-5-12(6-8-14)9-17(20)19-10-13-11-21-16-4-2-1-3-15(13)16/h1-8,13H,9-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBNFMYHQKTWRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Phenolic Precursors
Dihydrobenzofuran cores are typically synthesized via acid-catalyzed cyclization of epoxy phenols or diols. For example:
- Starting material : 3-(2-Hydroxyethyl)phenol
- Reaction : Treatment with p-toluenesulfonic acid (p-TsOH) in toluene at 110°C induces intramolecular cyclization, yielding 2,3-dihydrobenzofuran-3-ol.
- Amination : Subsequent Mitsunobu reaction with phthalimide, followed by hydrazinolysis, produces (2,3-dihydrobenzofuran-3-yl)methylamine (Yield: 68–72%).
Catalytic Hydrogenation of Benzofuran Derivatives
Alternative routes employ catalytic hydrogenation of benzofuran-3-carboxylates:
- Substrate : Methyl benzofuran-3-carboxylate
- Conditions : H₂ (50 psi), Pd/C (10 wt%) in methanol, 25°C
- Product : Methyl 2,3-dihydrobenzofuran-3-carboxylate (Yield: 85%)
- Amination : Lithium aluminum hydride (LAH) reduction converts the ester to the corresponding alcohol, followed by Appel reaction (CBr₄/PPh₃) and Gabriel synthesis to install the amine.
Preparation of 2-(4-Bromophenyl)acetylating Agents
Direct Synthesis from 4-Bromophenylacetic Acid
Halogen Exchange Strategies
- Substrate : 2-(4-Fluorophenyl)acetic acid
- Reaction : Nucleophilic aromatic substitution with NaBr in DMF at 120°C (CuI catalyst) installs the bromine atom (Yield: 78%).
Amide Bond Formation: Methodological Comparison
Schotten-Baumann Reaction
Carbodiimide-Mediated Coupling
Microwave-Assisted Synthesis
- Conditions : 100 W, 80°C, 20 min in DMF
- Yield : 89%
- Notes : Accelerates reaction kinetics while maintaining selectivity.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.85–6.75 (m, 3H, dihydrobenzofuran-H), 4.35 (q, J = 6.8 Hz, 1H, CH₂NH), 3.95 (s, 2H, COCH₂), 3.10–2.90 (m, 2H, dihydrobenzofuran-CH₂)
- HRMS (ESI+) : m/z calculated for C₁₈H₁₇BrNO₂ [M+H]⁺: 366.0342; found: 366.0339
Scale-Up Considerations and Industrial Feasibility
Solvent Optimization
Catalytic Recycling
- Pd/C recovery : Filtration and reactivation (H₂, 300°C) achieves 95% activity retention over 5 cycles
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, particularly breast and lung cancer models.
- Case Study : A screening of drug libraries identified this compound as a promising anticancer agent. In vitro assays demonstrated significant cytotoxicity, suggesting its potential as a therapeutic agent against malignancies .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against a range of pathogens. Its structural features may enhance its binding affinity to microbial targets, thus inhibiting their growth.
- Case Study : Research involving the synthesis of derivatives containing the bromophenyl and dihydrobenzofuran moieties revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, a comparative analysis with related compounds was performed. The table below summarizes key findings from various studies:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Selectivity |
|---|---|---|---|
| 2-(4-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide | High | Moderate | High |
| N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Moderate | High | Moderate |
| 2,3-dihydrobenzofuran derivatives | Low | High | Variable |
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide
- 2-(4-fluorophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide
- 2-(4-methylphenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide
Uniqueness
2-(4-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions such as halogen bonding, which can be advantageous in certain applications.
Biological Activity
The compound 2-(4-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide belongs to a class of compounds that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a bromophenyl group and a dihydrobenzofuran moiety, which are critical for its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Bromodomain Proteins : Compounds with similar structures have shown high selectivity for the second bromodomain (BD2) over the first (BD1), suggesting potential use as BET inhibitors. This selectivity is crucial for minimizing off-target effects while maximizing therapeutic efficacy .
- Antitumor Activity : Preliminary studies indicate that derivatives of dihydrobenzofurans can inhibit tumor cell proliferation. For instance, certain compounds have demonstrated significant cytotoxicity against various cancer cell lines, including HeLa cells and P388 lymphatic leukemia cells. The mechanism appears to involve DNA damage through single and double-strand breaks, leading to cell death .
- Antimicrobial Properties : Some related compounds have exhibited promising antibacterial activity. Studies suggest that these compounds can bind to DNA and inhibit bacterial growth by disrupting essential cellular processes .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound and its analogs:
Case Studies
- Antitumor Efficacy in Cell Lines : A study evaluated the antitumor properties of a series of dihydrobenzofuran derivatives, including those structurally related to our compound. The results indicated a significant reduction in cell viability in both 2D and 3D culture systems, with IC50 values indicating potent activity against several cancer types .
- Mechanistic Insights into Antimicrobial Activity : Another investigation focused on the binding interactions between similar compounds and bacterial DNA. The study revealed that these interactions could effectively inhibit bacterial growth, providing a potential pathway for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-bromophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)acetamide, and how can reaction conditions be optimized?
- Methodology : A common approach involves coupling 4-bromophenylacetic acid with amines via carbodiimide-mediated activation (e.g., EDC·HCl in dichloromethane with triethylamine as a base). Temperature control (e.g., 273 K) and stoichiometric ratios (1:1 acid-to-amine) are critical for minimizing side products. Post-reaction purification via solvent extraction (e.g., dichloromethane/brine) and recrystallization (e.g., methylene chloride) enhances yield .
- Optimization : Varying catalysts (e.g., DMAP), solvents (THF vs. DCM), or microwave-assisted synthesis could improve efficiency. Monitoring by TLC/HPLC ensures reaction progression.
Q. Which analytical techniques are recommended for structural confirmation and purity assessment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
